

Spectroscopic Characterization of 3-(Benzylxy)-4-methoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(Benzylxy)-4-methoxyphenylboronic acid

Cat. No.: B1278411

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-(Benzylxy)-4-methoxyphenylboronic acid**, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize boronic acids, particularly in cross-coupling reactions. Herein, we will explore the expected ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry data, offering insights into the structural elucidation and quality control of this versatile reagent.

Introduction: The Significance of 3-(Benzylxy)-4-methoxyphenylboronic Acid

3-(Benzylxy)-4-methoxyphenylboronic acid, with the CAS Number 243990-54-7, is a substituted arylboronic acid.^{[1][2]} Such compounds are of paramount importance in modern organic synthesis, primarily serving as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures, including biaryl and polyaryl systems prevalent in pharmaceuticals, agrochemicals, and advanced materials. The benzylxy and methoxy functionalities on the phenyl ring of the title compound offer sites for further chemical modification, making it a valuable intermediate in multi-step syntheses.

Accurate spectroscopic characterization is critical to confirm the identity, purity, and stability of **3-(BenzylOxy)-4-methoxyphenylboronic acid** before its use in subsequent reactions. This guide will walk through the interpretation of its characteristic spectral data.

Molecular Structure and Key Spectroscopic Features

The molecular structure of **3-(BenzylOxy)-4-methoxyphenylboronic acid** dictates its spectroscopic signature. Understanding the arrangement of the functional groups is the first step in interpreting the spectral data.

Figure 1. Molecular structure of **3-(BenzylOxy)-4-methoxyphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **3-(BenzylOxy)-4-methoxyphenylboronic acid**, both ^1H and ^{13}C NMR provide a wealth of information.

^1H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of both phenyl rings, the benzylic methylene protons, the methoxy protons, and the acidic protons of the boronic acid group.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl-H (benzyloxy group)	7.2 - 7.5	Multiplet	5H
Aromatic-H (boronic acid ring)	6.8 - 7.3	Multiplet	3H
Benzylic-CH ₂	~5.1	Singlet	2H
Methoxy-CH ₃	~3.9	Singlet	3H
Boronic acid-OH	4.5 - 8.5 (broad)	Singlet	2H

Expert Insight: The chemical shift of the boronic acid protons is often broad and can vary significantly depending on the solvent, concentration, and water content. It is also common for these protons to exchange with deuterium in deuterated solvents like D₂O, leading to a diminished or absent signal. The aromatic region will show a complex splitting pattern due to the substitution on the phenyl ring attached to the boronic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
Aromatic C-B	125 - 135 (broad)
Aromatic C-O (benzyloxy)	145 - 155
Aromatic C-O (methoxy)	145 - 155
Aromatic C-H & Quaternary C	100 - 140
Benzylidene-CH ₂	65 - 75
Methoxy-CH ₃	55 - 65

Expert Insight: The carbon atom directly attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the benzyloxy and methoxy groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-(Benzyloxy)-4-methoxyphenylboronic acid** is expected to show characteristic absorption bands.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (boronic acid)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic)	1500 - 1600	Medium-Strong
C-O stretch (ether)	1200 - 1300	Strong
B-O stretch	1310 - 1380	Strong

Expert Insight: The broad O-H stretching band from the boronic acid is a key diagnostic feature. The presence of strong C-O stretching bands confirms the ether linkages. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) can provide further structural confirmation. For a similar compound, 4-methoxyphenylboronic acid, detailed vibrational assignments have been performed using DFT calculations, which can serve as a valuable reference.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

For **3-(Benzyl)-4-methoxyphenylboronic acid** (C₁₄H₁₅BO₄), the expected molecular weight is approximately 258.08 g/mol .[1]

- Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 257.07 would be expected. In positive ion mode, adducts with sodium [M+Na]⁺ at m/z 281.08 or potassium [M+K]⁺ at m/z 297.05 are commonly observed.
- High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. For C₁₄H₁₅BO₄, the calculated exact mass is 258.1063.

Expert Insight: Boronic acids can sometimes undergo dehydration or form cyclic boroxines (trimeric anhydrides) in the mass spectrometer source. This can lead to the observation of ions

corresponding to these species, which should be considered during data interpretation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy

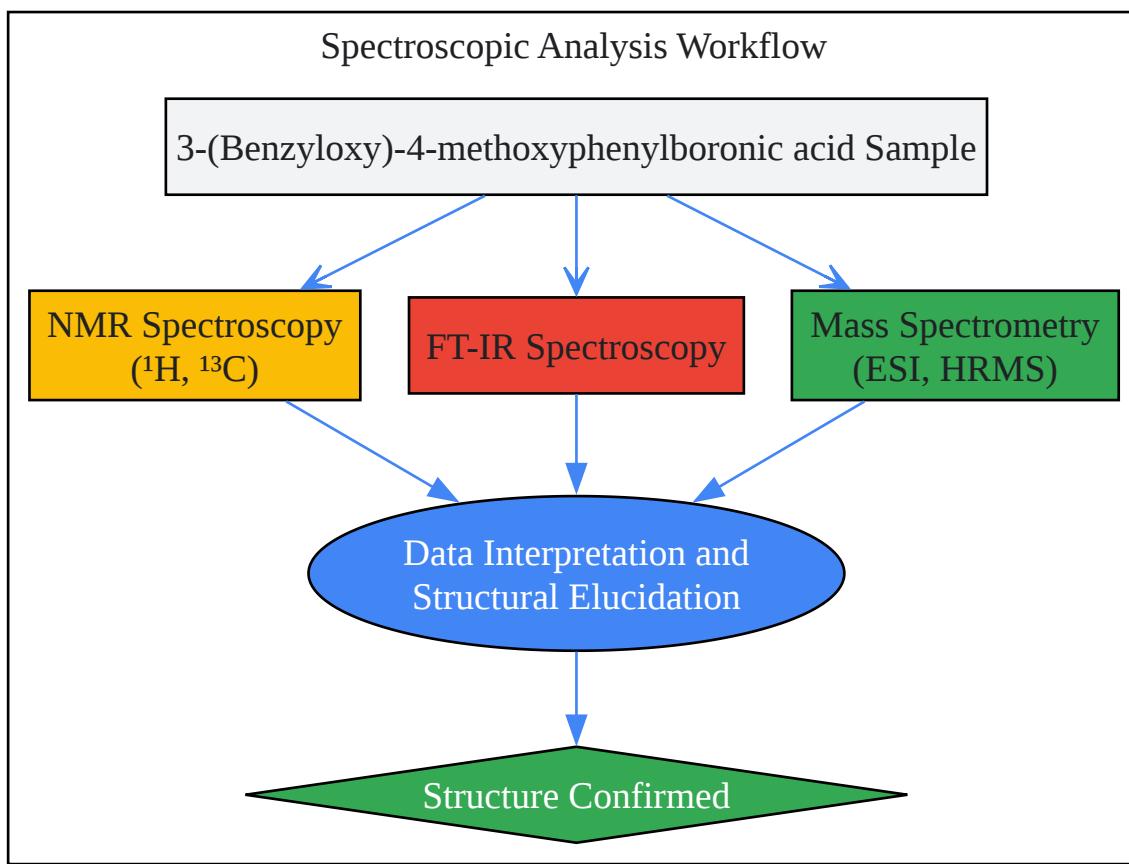
- Sample Preparation: Dissolve 5-10 mg of **3-(BenzylOxy)-4-methoxyphenylboronic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
- Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Analysis: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).



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Figure 2. A generalized workflow for the spectroscopic characterization of **3-(Benzylxy)-4-methoxyphenylboronic acid**.

Conclusion

The comprehensive spectroscopic analysis of **3-(Benzylxy)-4-methoxyphenylboronic acid** using ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry provides a robust method for its structural confirmation and purity assessment. By understanding the expected spectral features outlined in this guide, researchers can confidently verify the quality of this important synthetic building block, ensuring the reliability and reproducibility of their chemical transformations.

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